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Introduction to ASB-16 and the ASB Protein Family
Ankyrin repeat and SOCS box-containing protein 16 (ASB-16) is a member of the ASB protein

family. These proteins are characterized by the presence of ankyrin repeats at the N-terminus

and a SOCS box at the C-terminus. The ankyrin repeats are known to mediate protein-protein

interactions, while the SOCS box is crucial for recruiting components of the E3 ubiquitin ligase

complex.[1] Members of the ASB family function as substrate-recognition components of the

Elongin-Cullin-SOCS (ECS) E3 ubiquitin ligase complex, which targets specific proteins for

ubiquitination and subsequent degradation by the proteasome.[1][2]

ASB proteins, including ASB-16, are implicated in a variety of cellular processes through their

role in protein degradation. For instance, the long non-coding RNA ASB16 antisense RNA 1

(ASB16-AS1) has been shown to upregulate and phosphorylate TRIM37, leading to the

activation of the NF-κB signaling pathway. This pathway is crucial in inflammation and cancer.

Understanding the protein-protein interactions of ASB-16 is essential for elucidating its specific

cellular functions and its role in disease pathways. This document provides detailed protocols

for studying these interactions using co-immunoprecipitation, pull-down assays, and proximity

labeling.
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Data Presentation: Quantitative Analysis of ASB-16
Interactions
Quantitative data from protein-protein interaction studies are critical for determining the affinity

and stoichiometry of binding partners. Below is a template table for summarizing such data.

Note: The following data is hypothetical and for illustrative purposes only.

Bait Protein
Prey
Protein

Method
Dissociatio
n Constant
(Kd)

Binding
Stoichiomet
ry
(Bait:Prey)

Cellular
Context

ASB-16 Protein X Co-IP 150 nM 1:1

Human

Gastric

Cancer Cells

ASB-16 Protein Y Pull-Down 500 nM 1:2

In vitro

(purified

proteins)

ASB-16 Protein Z
Proximity

Labeling
N/A N/A

HEK293T

cells

ASB-16 Cullin 5 Co-IP 50 nM 1:1

Human

Gastric

Cancer Cells

Experimental Protocols
Co-Immunoprecipitation (Co-IP) of ASB-16 and
Interacting Partners
This protocol describes the immunoprecipitation of an ASB-16 fusion protein (e.g., FLAG-ASB-
16) to identify interacting proteins from cell lysates.

Materials:
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Cells expressing tagged ASB-16

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-FLAG M2 Affinity Gel (or other appropriate antibody-conjugated beads)

Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

Elution Buffer (e.g., 3X FLAG peptide solution or glycine-HCl, pH 2.5)

SDS-PAGE and Western blotting reagents

Procedure:

Cell Lysis:

Culture and harvest cells expressing the tagged ASB-16 protein.

Wash the cell pellet with ice-cold PBS.

Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with

occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Immunoprecipitation:

Equilibrate the anti-FLAG M2 affinity gel by washing with lysis buffer.

Add the equilibrated affinity gel to the cleared lysate.

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Washing:

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1233176?utm_src=pdf-body
https://www.benchchem.com/product/b1233176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully remove the supernatant.

Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove

all residual buffer.

Elution:

Elute the bound proteins by adding elution buffer and incubating at 4°C for 30 minutes with

gentle shaking.

Pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies

against suspected interacting partners or by mass spectrometry for the identification of

novel interactors.

GST Pull-Down Assay for In Vitro Interaction
This protocol is designed to verify a direct interaction between a purified GST-tagged ASB-16
and a potential interacting protein ("prey").

Materials:

Purified GST-ASB-16 fusion protein

Purified prey protein (e.g., with a His-tag)

Glutathione-agarose beads

Binding Buffer (e.g., PBS with 1 mM DTT and 0.1% Triton X-100)

Wash Buffer (same as binding buffer)

Elution Buffer (e.g., binding buffer containing 10-20 mM reduced glutathione)

SDS-PAGE and Western blotting reagents
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Procedure:

Bead Preparation:

Wash the glutathione-agarose beads with binding buffer.

Protein Binding:

Incubate the washed beads with the purified GST-ASB-16 protein (bait) in binding buffer

for 1-2 hours at 4°C with gentle rotation.

As a negative control, incubate beads with GST alone.

Washing:

Wash the beads three times with binding buffer to remove unbound GST-ASB-16.

Interaction:

Add the purified prey protein to the beads and incubate for 2-4 hours at 4°C with gentle

rotation.

Washing:

Wash the beads three to five times with wash buffer to remove non-specifically bound prey

protein.

Elution:

Elute the protein complexes by adding elution buffer and incubating for 10-20 minutes at

room temperature.

Collect the eluate by centrifugation.

Analysis:

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey

protein's tag (e.g., anti-His).
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Proximity Labeling using BioID
Proximity labeling techniques like BioID are used to identify proteins in close proximity to a

protein of interest within a cellular context.[3][4] This protocol outlines the general steps for

using an ASB-16-BirA* fusion protein.

Materials:

Cells expressing ASB-16-BirA* fusion protein

Biotin (50 mM stock solution)

Lysis Buffer (e.g., RIPA buffer)

Streptavidin-coated magnetic beads

Wash Buffers (of varying stringency)

Elution Buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Mass spectrometry reagents

Procedure:

Cell Culture and Biotin Labeling:

Transfect cells with a plasmid encoding the ASB-16-BirA* fusion protein.

Incubate the cells with biotin for 16-24 hours to allow for the biotinylation of proximal

proteins.

Cell Lysis:

Harvest and lyse the cells as described in the Co-IP protocol.

Affinity Purification of Biotinylated Proteins:

Incubate the cleared cell lysate with streptavidin-coated magnetic beads for 2-4 hours at

4°C.
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Collect the beads using a magnetic stand.

Washing:

Perform a series of washes with buffers of increasing stringency to remove non-

specifically bound proteins.

Elution:

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

Analysis:

Identify the eluted proteins by mass spectrometry. Proteins identified in the ASB-16-BirA*

sample but not in a control sample (e.g., BirA* alone) are considered potential interactors.
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Caption: ASB-16 acts as a substrate recognition subunit in an E3 ligase complex.
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Caption: The ASB16-AS1 lncRNA promotes NF-κB signaling through TRIM37.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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